molecular formula C8H19O4P B3394110 Dipropan-2-yl (1-hydroxyethyl)phosphonate CAS No. 84924-00-5

Dipropan-2-yl (1-hydroxyethyl)phosphonate

Cat. No.: B3394110
CAS No.: 84924-00-5
M. Wt: 210.21 g/mol
InChI Key: NNNOPUDYMBHJBR-UHFFFAOYSA-N
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Description

Dipropan-2-yl (1-hydroxyethyl)phosphonate is a chemical compound with the molecular formula C8H19O4P. It is a member of the phosphonate family, characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. Phosphonates are known for their stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl (1-hydroxyethyl)phosphonate can be synthesized through the reaction of diisopropyl phosphite with acetaldehyde. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme is as follows:

Diisopropyl phosphite+AcetaldehydeDipropan-2-yl (1-hydroxyethyl)phosphonate\text{Diisopropyl phosphite} + \text{Acetaldehyde} \rightarrow \text{this compound} Diisopropyl phosphite+Acetaldehyde→Dipropan-2-yl (1-hydroxyethyl)phosphonate

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphonate esters.

    Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Various phosphonate esters.

    Substitution: New phosphonate compounds with different functional groups.

Scientific Research Applications

Dipropan-2-yl (1-hydroxyethyl)phosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of dipropan-2-yl (1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl phosphite
  • Dimethyl (1-hydroxyethyl)phosphonate
  • Diethyl (1-hydroxyethyl)phosphonate

Uniqueness

Dipropan-2-yl (1-hydroxyethyl)phosphonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-di(propan-2-yloxy)phosphorylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4P/c1-6(2)11-13(10,8(5)9)12-7(3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNOPUDYMBHJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515573
Record name Dipropan-2-yl (1-hydroxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84924-00-5
Record name Dipropan-2-yl (1-hydroxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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